molecular formula C11H12O3S B8721574 2-Benzoyloxymethyl-1,3-oxathiolane CAS No. 143338-44-7

2-Benzoyloxymethyl-1,3-oxathiolane

Cat. No. B8721574
CAS RN: 143338-44-7
M. Wt: 224.28 g/mol
InChI Key: PCXPPEVXIKTQGP-UHFFFAOYSA-N
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Description

2-Benzoyloxymethyl-1,3-oxathiolane is a useful research compound. Its molecular formula is C11H12O3S and its molecular weight is 224.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Benzoyloxymethyl-1,3-oxathiolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzoyloxymethyl-1,3-oxathiolane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

143338-44-7

Product Name

2-Benzoyloxymethyl-1,3-oxathiolane

Molecular Formula

C11H12O3S

Molecular Weight

224.28 g/mol

IUPAC Name

1,3-oxathiolan-2-ylmethyl benzoate

InChI

InChI=1S/C11H12O3S/c12-11(9-4-2-1-3-5-9)14-8-10-13-6-7-15-10/h1-5,10H,6-8H2

InChI Key

PCXPPEVXIKTQGP-UHFFFAOYSA-N

Canonical SMILES

C1CSC(O1)COC(=O)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Aliquots of 2-benzoyloxyacetaldehyde dimethyl acetal (50.0 g) prepared according to Example 1,2-mercaptoethanol (20.4 g), p-toluenesulfonic acid monohydrate (0.90 g) and toluene (250 mL) were placed in a three-neck flask, followed by heating. By-produced methanol was distilled off with the solvent. After distilling off about 150 mL, the reaction mixture was cooled to room temperature, was washed with a saturated aqueous sodium hydrogen carbonate solution and water and was dried over anhydrous sodium carbonate. After filtration and vacuum distillation at 144-147° C. and at 0.60 mmHg, the target compound (54.9 g) was obtained in a yield of 100%.
Quantity
50 g
Type
reactant
Reaction Step One
[Compound]
Name
1,2-mercaptoethanol
Quantity
20.4 g
Type
reactant
Reaction Step Two
Quantity
0.9 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four
Yield
100%

Synthesis routes and methods II

Procedure details

Aliquots of 2-benzoyloxyacetaldehyde dimethyl acetal (50.0 g) prepared according to Example 1, 2-mercaptoethanol (20.4 g), p-toluenesulfonic acid monohydrate (0.90 g) and toluene (250 mL) were placed in a three-neck flask, followed by heating. By-produced methanol was distilled off with the solvent. After distilling off about 150 mL, the reaction mixture was cooled to room temperature, was washed with a saturated aqueous sodium hydrogen carbonate solution and water and was dried over anhydrous sodium carbonate. After filtration and vacuum distillation at 144-147° C. and at 0.60 mmHg, the target compound (54.9 g) was obtained in a yield of 100%.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
20.4 g
Type
reactant
Reaction Step Two
Quantity
0.9 g
Type
catalyst
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four
Yield
100%

Synthesis routes and methods III

Procedure details

(+/−)-2-(Benzoyloxymethyl)-1,3-oxathiolane (0.71 mmol, 160 mg) was dissolved in acetonitrile (0.6 mL) in a 25-mL round-bottomed flask. A 0.1 M phosphoric acid-phosphate buffer solution (15 mL) adjusted to pH 7.0 was added to the reaction followed by 21 units of cholesterol esterase from bovine pancreas (Sigma #C3766). The reaction was stirred at approximately 4° C. for a period of up to 24 h while maintaining the pH of the reaction media at pH 7.0 with 1 M sodium hydroxide solution. The progress of the reaction may be monitored by gas chromatography for disappearance of the (+/)-2-(benzoyloxymethyl)-1,3-oxathiolane and/or by chiral HPLC for enantiomeric enrichment. When the reaction had proceeded to about 50% conversion, the mixture was saturated with sodium chloride and extracted with methyl tert-butyl ether (5×5 mL). Concentration of the extracts afforded a crude product that was purified by silica gel chromatography to give 2(R)-(benzoyloxymethyl)-1,3-oxathiolane (68 mg) and 2(S)-(hydroxymethyl)-1,3-oxathiolane (38 mg).
Quantity
160 mg
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
solvent
Reaction Step One
Name
phosphoric acid phosphate
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
cholesterol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods IV

Procedure details

To a 5-L, three-necked, round-bottomed flask fitted with a mechanical stirrer, a Dean-Stark apparatus, and a glass stopper is added 2-(benzoyloxy)acetaldehyde diethyl acetal (0.469 mol, 111.85 g, 1.0 equiv.), 2-mercaptoethanol (0.516 mol, 40.34 g, 1.1 equiv.), para-toluenesulfonic acid monohydrate (0.047 mol, 8.92 g, 0.1 equiv.) and toluene (3.5 L). The reaction was heated to reflux and stirred while monitoring progress by TLC. When determined to be complete, the reaction was allowed to cool to ambient temperature before washing with saturated sodium bicarbonate solution. The organic phase was dried over magnesium sulfate and concentrated by rotary evaporation to give (+/−)-2-(benzoyloxymethyl)-1,3-oxathiolane as an oil (95.75 g, 90.9% yield). The crude product was advanced to the next reaction step without further purification.
[Compound]
Name
5-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
111.85 g
Type
reactant
Reaction Step Two
Quantity
40.34 g
Type
reactant
Reaction Step Two
Quantity
8.92 g
Type
reactant
Reaction Step Two
Quantity
3.5 L
Type
solvent
Reaction Step Two

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